USP Purity for Impurity Analysis
2,3-Dimethyl-2,3-butanediamine dihydrochloride is an official USP Pharmaceutical Analytical Impurity (PAI), a regulatory designation that distinguishes it from non-reference grade chemicals . This formal classification provides a documented, traceable standard for impurity profiling, a feature absent in generic or lower-purity grades of the same compound or its analogs like 1,2-diaminocyclohexane or TMEDA . The USP PAI designation ensures the product is released under a quality process designed for analytical applications, including method development, validation, and transfer for ANDA and DMF filings [1].
| Evidence Dimension | Regulatory Designation and Intended Analytical Use |
|---|---|
| Target Compound Data | USP Pharmaceutical Analytical Impurity (PAI) |
| Comparator Or Baseline | Non-USP or generic reagent-grade diamines (e.g., TMEDA, 1,2-diaminocyclohexane, ethylenediamine) |
| Quantified Difference | Qualitative: Certified for regulatory analytical use vs. non-certified. |
| Conditions | USP monograph designation and quality release process . |
Why This Matters
Procuring the USP-designated PAI is mandatory for regulatory-compliant analytical work in pharmaceutical development, as it provides the necessary traceability and quality assurance that generic alternatives lack.
- [1] SynZeal. (n.d.). 2,3-Dimethyl-2,3-butanediamine Dihydrochloride (USP) (SZ CAT No: SZ-C041024). View Source
